molecular formula C8H17NS B13562480 2-[(4-Methylpent-3-en-1-yl)sulfanyl]ethan-1-amine

2-[(4-Methylpent-3-en-1-yl)sulfanyl]ethan-1-amine

Cat. No.: B13562480
M. Wt: 159.29 g/mol
InChI Key: BCPKWTMSVPPTLB-UHFFFAOYSA-N
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Description

2-[(4-Methylpent-3-en-1-yl)sulfanyl]ethan-1-amine is an organic compound with the molecular formula C8H17NS. It is characterized by the presence of a sulfanyl group attached to an ethan-1-amine backbone, with a 4-methylpent-3-en-1-yl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylpent-3-en-1-yl)sulfanyl]ethan-1-amine typically involves the reaction of 4-methylpent-3-en-1-yl thiol with an appropriate ethan-1-amine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize the formation of by-products. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) can be employed to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylpent-3-en-1-yl)sulfanyl]ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Methylpent-3-en-1-yl)sulfanyl]ethan-1-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of sulfur-containing compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-[(4-Methylpent-3-en-1-yl)sulfanyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially modulating their activity. Additionally, the amine group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Methylpent-3-en-1-yl)sulfanyl]ethanol: Similar structure but with a hydroxyl group instead of an amine group.

    2-[(4-Methylpent-3-en-1-yl)sulfanyl]acetic acid: Contains a carboxylic acid group instead of an amine group.

    4-Methylpent-3-en-1-yl thiol: Lacks the ethan-1-amine backbone.

Uniqueness

2-[(4-Methylpent-3-en-1-yl)sulfanyl]ethan-1-amine is unique due to the presence of both a sulfanyl group and an amine group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H17NS

Molecular Weight

159.29 g/mol

IUPAC Name

2-(4-methylpent-3-enylsulfanyl)ethanamine

InChI

InChI=1S/C8H17NS/c1-8(2)4-3-6-10-7-5-9/h4H,3,5-7,9H2,1-2H3

InChI Key

BCPKWTMSVPPTLB-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCSCCN)C

Origin of Product

United States

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